

# C-DIM12: A Technical Guide to a Novel Nurr1 Activator

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Compound of Interest		
Compound Name:	C-DIM12	
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### **Abstract**

**C-DIM12**, chemically known as 1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane, is a potent and orally active modulator of the orphan nuclear receptor Nurr1 (also known as NR4A2).[1][2] This synthetic compound has garnered significant attention for its neuroprotective and anti-inflammatory properties, primarily mediated through the activation of Nurr1 and subsequent inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4] Preclinical studies have demonstrated its therapeutic potential in models of Parkinson's disease and intracerebral hemorrhage.[1] Furthermore, **C-DIM12** has exhibited anti-tumor and pro-apoptotic effects in cancer cell lines. This document provides a comprehensive technical overview of **C-DIM12**, including its mechanism of action, key experimental data, and detailed protocols.

## **Core Properties and Chemical Structure**



Property	Value	Reference
IUPAC Name	3,3'-[(4- Chlorophenyl)methylene]bis[1 H-indole]	
Synonyms	DIM-C-pPhCl	_
Molecular Formula	C23H17CIN2	
Molecular Weight	356.85 g/mol	_
CAS Number	178946-89-9	_
Purity	≥98% (HPLC)	_
Solubility	71 mg/mL in DMSO (198.96 mM)	

### **Mechanism of Action**

**C-DIM12** functions as a potent activator of Nurr1, a transcription factor crucial for the development, maintenance, and survival of dopaminergic neurons, as well as for regulating inflammatory responses in glial cells.

Key mechanistic features include:

- Nurr1 Activation: C-DIM12 binds to Nurr1, likely at the coactivator domain, stimulating its
  transcriptional activity. This leads to the induction of Nurr1-regulated genes, including those
  involved in dopamine synthesis and neuroprotection like tyrosine hydroxylase and the
  dopamine transporter.
- Inhibition of NF-κB Signaling: A primary anti-inflammatory mechanism of **C-DIM12** is the suppression of NF-κB-dependent gene expression. It achieves this by stabilizing the binding of nuclear corepressor proteins, such as CoREST and NCOR2, which in turn reduces the binding of the p65 subunit of NF-κB to the promoters of inflammatory genes. This leads to decreased expression of pro-inflammatory mediators like nitric oxide synthase (NOS2), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2 (CCL2).



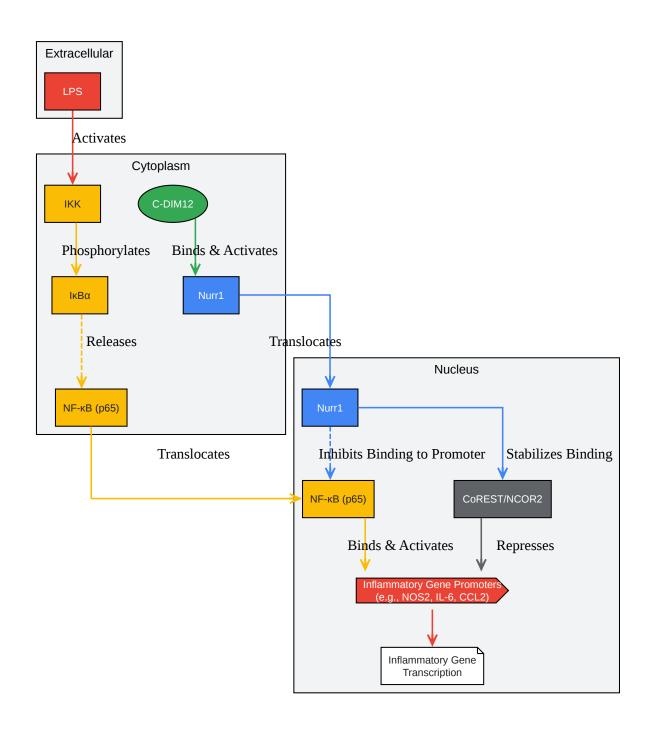




Apoptosis Induction in Cancer Cells: In the context of cancer, C-DIM12 stimulates a Nurr1-mediated apoptosis axis in bladder cancer cells and tumors. It has also been shown to inhibit tumor growth and autophagy.

Below is a diagram illustrating the signaling pathway of **C-DIM12** in suppressing inflammation.





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Caption: C-DIM12 anti-inflammatory signaling pathway.



# **Preclinical Data Summary**

**In Vitro Studies** 

Cell Line	Treatment	Effect	Reference
BV-2 microglia	C-DIM12 + LPS	Inhibition of LPS- induced NF-κB- regulated genes (NOS2, IL-6, CCL2)	
NF-ĸB-GFP reporter cells	100 μM C-DIM12 + 30 ng/ml TNFα	Decreased NF-κB activation	
Primary microglia	C-DIM12 + LPS	Enhanced nuclear translocation of Nurr1; Decreased p65 binding to NOS2 promoter	
Bladder cancer cells	C-DIM12	Stimulation of Nurr1- mediated apoptosis	
MiaPaCa2 cells	15 μM C-DIM12 (3-5 days)	Inhibition of autophagy, increased cell proliferation and survival	

## **In Vivo Studies**



Animal Model	Dosing Regimen	Key Findings	Reference
MPTPp-treated mice (Parkinson's model)	50 mg/kg, oral administration	Neuroprotective activity; protection against loss of dopaminergic neurons; suppression of microglial and astrocyte activation	
Transgenic NF- кВ/EGFP reporter mice	50 mg/kg, oral gavage	Reduced expression of NF-κB/EGFP in the substantia nigra	•
Intracerebral hemorrhage (ICH) mice	50-100 mg/kg, i.p. or p.o.	Attenuated brain inflammation; improved functional recovery; prevented neuron loss; suppressed activation of microglia/macrophage s	
NURR1-KO cells orthotopic xenograft	30 mg/kg, i.p. (30 days)	Inhibition of tumor growth and autophagy; induction of apoptosis	

# Experimental Protocols NF-kB Activation Assay in Reporter Cells

Objective: To quantify the inhibitory effect of **C-DIM12** on NF-kB activation.

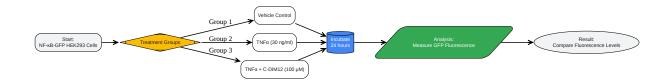
#### Methodology:

• Cell Culture: NF-κB–GFP (green fluorescent protein) HEK293 reporter cells are cultured in appropriate media.



- Treatment: Cells are exposed to 30 ng/ml of TNFα to induce NF-κB activation. Concurrently, cells are treated with 100 μM **C-DIM12** or vehicle control.
- Incubation: The cells are incubated for up to 24 hours.
- Analysis: Total GFP fluorescence per cell is measured using fluorescence microscopy or flow cytometry. A reduction in GFP fluorescence in the C-DIM12-treated group compared to the TNFα-only group indicates inhibition of NF-κB activation.

Below is a diagram illustrating the experimental workflow for the NF-kB activation assay.



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Caption: Workflow for NF-kB activation reporter assay.

## In Vivo Neuroprotection Study in MPTPp Mouse Model

Objective: To assess the neuroprotective effects of **C-DIM12** against dopamine neuron loss.

#### Methodology:

- Animal Model: C57Bl/6 mice or transgenic NF-kB/EGFP reporter mice are used.
- Induction of Parkinsonism: Mice are treated with four doses of MPTP + probenecid (MPTPp)
   over 14 days to induce progressive loss of dopaminergic neurons.
- Treatment: A cohort of MPTPp-treated mice receives daily oral gavage of C-DIM12 (50 mg/kg) dissolved in a vehicle (e.g., corn oil). Control groups receive vehicle only. Treatment can be administered post-lesioning to assess therapeutic potential.



- Monitoring: Mice are monitored for neurobehavioral function.
- Endpoint Analysis: After the treatment period, brain tissue is collected. The substantia nigra pars compacta (SNpc) and striatum are analyzed for:
  - Loss of dopaminergic neurons (e.g., via tyrosine hydroxylase immunohistochemistry).
  - Glial activation (e.g., via Iba1 for microglia and GFAP for astrocytes).
  - Changes in gene expression related to Parkinson's disease and NF-κB signaling via qPCR.

## **Chromatin Immunoprecipitation (ChIP) Assay**

Objective: To investigate the effect of **C-DIM12** on the binding of p65 and Nurr1 to inflammatory gene promoters.

#### Methodology:

- Cell Culture and Treatment: BV-2 microglial cells are treated with LPS in the presence or absence of C-DIM12.
- Cross-linking: Protein-DNA interactions are cross-linked with formaldehyde.
- Chromatin Shearing: Chromatin is sheared into smaller fragments by sonication.
- Immunoprecipitation: Chromatin is incubated with antibodies specific for p65 or Nurr1 to pull down the protein of interest along with its bound DNA.
- DNA Purification: The DNA is purified from the immunoprecipitated complexes.
- qPCR Analysis: Quantitative PCR is performed on the purified DNA to quantify the amount of a specific promoter region (e.g., the NOS2 promoter) that was bound by the protein of interest. An increase in Nurr1 binding and a decrease in p65 binding at the NOS2 promoter in C-DIM12-treated cells would be expected.

## **Synthesis**



The synthesis of **C-DIM12** involves the chemical reaction of indole with p-chlorobenzaldehyde.

#### Conclusion

**C-DIM12** is a promising small molecule with a well-defined mechanism of action centered on the activation of Nurr1 and the inhibition of NF-κB-mediated inflammation. Its demonstrated efficacy in preclinical models of neurodegenerative diseases and its anti-cancer properties highlight its potential as a therapeutic agent. Further research is warranted to translate these findings into clinical applications.

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